1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene
Description
General Context of Aryl Ethers in Contemporary Synthetic Chemistry
Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are of paramount importance in contemporary synthetic chemistry. fiveable.mersc.org The diaryl ether scaffold, in particular, is recognized as a "privileged scaffold" in drug discovery, appearing in a vast array of biologically active natural products and synthetic compounds. nih.govresearchgate.netacs.org Their prevalence stems from a combination of chemical stability and conformational flexibility, which allows for optimal binding to biological targets. nih.gov Consequently, diaryl ether derivatives have been extensively developed as anticancer, anti-inflammatory, antiviral, and antibacterial agents. researchgate.netacs.orgrsc.org
The synthesis of aryl ethers has traditionally been achieved through methods like the Williamson ether synthesis. rsc.org However, the advancement of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, has significantly expanded the synthetic chemist's arsenal (B13267) for constructing C–O bonds under milder conditions and with greater functional group tolerance. google.comrsc.orgnih.gov These modern methods have facilitated the synthesis of increasingly complex aryl ether-containing molecules. rsc.org
Strategic Importance of Halogen Substituents in Aromatic Systems for Chemical Transformations
Halogen substituents on aromatic rings are not merely passive components of a molecule; they are strategically important functional groups that enable a wide range of chemical transformations. ncert.nic.in Aryl halides are key precursors in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. ncert.nic.in The carbon-halogen bond can be selectively activated by various transition metal catalysts, most notably palladium, to participate in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. core.ac.uk
The identity of the halogen (F, Cl, Br, I) dictates the reactivity of the aryl halide, with the reactivity generally increasing down the group (I > Br > Cl > F) for oxidative addition to a metal center. aakash.ac.in This differential reactivity allows for selective, stepwise functionalization of polyhalogenated aromatic compounds. acs.org Bromine, in particular, offers a good balance of reactivity and stability, making aryl bromides highly versatile building blocks in organic synthesis.
Positional and Electronic Influence of Multiple Halogenations on Aromatic Reactivity
The presence of multiple halogen substituents on an aromatic ring profoundly influences its electronic properties and reactivity. Halogens exert a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, and they are resonance electron-donating due to their lone pairs of electrons. libretexts.orglibretexts.org For chlorine, bromine, and iodine, the inductive effect generally outweighs the resonance effect, leading to a deactivation of the aromatic ring towards electrophilic aromatic substitution. aakash.ac.inquora.com
Overview of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene within the Class of Polyhalogenated Aryl Ethers
The compound this compound is a quintessential example of a polyhalogenated aryl ether, embodying the structural features discussed previously. Its molecular architecture can be deconstructed into three key components: a 1-bromo-3,4-difluorophenyl group, an ether linkage, and a 4-bromobenzyl group. The strategic placement of four halogen atoms—two bromine and two fluorine—across the two aromatic rings suggests that this molecule is designed as a versatile intermediate for advanced organic synthesis.
The 1-bromo-2-oxy-3,4-difluorobenzene moiety is highly functionalized. The bromine atom at the 1-position serves as a prime site for transition-metal-catalyzed cross-coupling reactions. The two fluorine atoms, with their strong inductive electron-withdrawing effect, significantly modulate the electronic properties of this aromatic ring, influencing the reactivity of the C-Br bond and the acidity of the remaining aromatic proton. The ether oxygen, being an activating group, will influence the regioselectivity of any potential electrophilic substitution on this ring.
On the other side of the ether linkage, the 4-bromobenzyl group provides a second reactive handle. The benzylic C-O bond can potentially be cleaved under certain conditions, and the bromine atom on this second aromatic ring offers another site for selective cross-coupling, distinct from the bromine on the difluorinated ring due to the different electronic environments. The presence of two different aryl bromide moieties allows for potential stepwise and site-selective functionalization, making this compound a valuable precursor for the synthesis of complex, highly substituted diaryl ether derivatives.
Illustrative Data for Related Compounds
As specific experimental data for this compound is not publicly available, the following tables provide representative data for structurally related compounds to illustrate the typical physical and spectroscopic properties of such molecules.
Table 1: Physical Properties of Related Halogenated Aromatic Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 145-146 | -4 |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 225 | 60-62 |
| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | 91-92 | -34 |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 235-238 | 63-66 |
Note: Data is sourced from publicly available chemical databases and may vary slightly between sources.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzenes in CDCl₃
| Substituent | C1 (ipso) | C2 (ortho) | C3 (meta) | C4 (para) |
| -Br | 122.6 | 131.8 | 130.1 | 127.3 |
| -F | 162.8 (d, J=245 Hz) | 115.5 (d, J=21 Hz) | 129.8 (d, J=8 Hz) | 124.3 (t, J=3 Hz) |
| -OCH₃ | 159.8 | 114.1 | 129.5 | 120.6 |
| -CH₂Br | 138.5 | 129.8 | 128.8 | 32.5 (-CH₂) |
Note: These are typical chemical shift values and can be influenced by the presence of other substituents on the aromatic ring. 'd' denotes a doublet and 't' denotes a triplet, with the coupling constant 'J' in Hertz.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(4-bromophenyl)methoxy]-3,4-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2F2O/c14-9-3-1-8(2-4-9)7-18-13-10(15)5-6-11(16)12(13)17/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHFTFOWWJIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2F)F)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Construction of 1 Bromo 2 4 Bromobenzyl Oxy 3,4 Difluorobenzene
Precursor Synthesis and Elucidation of their Structure
The successful synthesis of 1-bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene hinges on the preparation of its two constituent aromatic precursors. This section outlines the synthetic pathways to 2-bromo-3,4-difluorophenol and 4-bromobenzyl halides, exploring various methodologies from direct halogenation to multi-step functional group transformations.
The synthesis of 2-bromo-3,4-difluorophenol presents a regiochemical challenge due to the directing effects of the substituents on the aromatic ring. Both direct bromination and more controlled multi-step sequences are viable approaches to obtain this specific isomer.
Direct electrophilic aromatic bromination of 3,4-difluorophenol is governed by the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 4). youtube.comunizin.org Conversely, fluorine atoms are deactivating due to their inductive electron-withdrawing effect but are also ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance. organicchemistrytutor.com
In the case of 3,4-difluorophenol, these effects are combined:
The -OH group strongly activates positions 2 and 6 (ortho) and position 4 (para). Since position 4 is already occupied by a fluorine atom, the primary activation is at positions 2 and 6.
The powerful activating and ortho-directing effect of the hydroxyl group is typically dominant. Therefore, bromination of 3,4-difluorophenol is expected to yield a mixture of products, with the major isomers likely being 2-bromo-4,5-difluorophenol and 6-bromo-3,4-difluorophenol. Obtaining the desired 2-bromo-3,4-difluorophenol as a major product through direct bromination is challenging and would require specialized brominating agents or catalysts that can overcome the strong directing influence of the hydroxyl group. mdpi.com Development of highly regioselective methods is an ongoing area of research in synthetic chemistry. nih.govmdpi.com
Given the challenges of regioselectivity in direct bromination, a multi-step synthesis is a more reliable and common strategy for obtaining a specific isomer like 2-bromo-3,4-difluorophenol. libretexts.org A plausible route begins with a precursor where the substitution pattern is more easily controlled, such as 3,4-difluoroaniline.
A potential multi-step synthesis could proceed as follows:
Nitration of 1,2-difluorobenzene: The synthesis can start from 1,2-difluorobenzene, which is nitrated using a mixture of nitric and sulfuric acids to produce 3,4-difluoronitrobenzene. google.com
Reduction of Nitro Group: The resulting 3,4-difluoronitrobenzene is then reduced to 3,4-difluoroaniline. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with H2 over a palladium-on-carbon catalyst). google.com
Bromination of Aniline: The amino group in 3,4-difluoroaniline is a strong ortho-, para-director. Direct bromination would likely lead to substitution at the 6-position. To achieve bromination at the 2-position, a blocking group strategy or a more controlled one-pot bromination method might be employed. nih.gov
Diazotization and Hydrolysis: The amino group of the resulting 2-bromo-3,4-difluoroaniline can be converted into a diazonium salt using sodium nitrite in an acidic solution (e.g., H2SO4). This diazonium salt can then be hydrolyzed to the corresponding phenol by heating in an aqueous solution. This sequence, known as the Sandmeyer reaction and subsequent hydrolysis, is a standard method for introducing a hydroxyl group onto an aromatic ring.
This multi-step approach provides a logical and controllable pathway to the desired 2-bromo-3,4-difluorophenol precursor, circumventing the regioselectivity issues associated with direct bromination of 3,4-difluorophenol.
The second key precursor, 4-bromobenzyl halide (typically 4-bromobenzyl bromide), is synthesized from toluene derivatives through functionalization and subsequent side-chain halogenation.
The common starting material for 4-bromobenzyl bromide is p-bromotoluene. While commercially available, p-bromotoluene can be synthesized in the lab. One common method is the electrophilic bromination of toluene. However, to ensure high para-selectivity and avoid ortho isomers, multi-step procedures are often preferred. A classic laboratory synthesis involves the diazotization of p-toluidine, followed by a Sandmeyer reaction using a copper(I) bromide catalyst to replace the diazonium group with bromine.
The conversion of p-bromotoluene to 4-bromobenzyl bromide is achieved through a free-radical halogenation of the methyl group (the side chain). This reaction selectively targets the benzylic position, which is stabilized by the aromatic ring, leaving the aromatic ring itself unreacted.
Common techniques for side-chain bromination include:
Photobromination: This method involves the reaction of p-bromotoluene with elemental bromine (Br2) in a non-polar solvent like carbon tetrachloride (CCl4). The reaction is initiated by irradiation with UV light or a high-wattage lamp, which generates bromine radicals. prepchem.com
Radical-Initiated Bromination: Instead of light, a radical initiator such as azobisisobutyronitrile (AIBN) can be used to start the reaction. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose as it provides a low, constant concentration of bromine, which helps to suppress side reactions. researchgate.net
Alternative Brominating Agents: Other brominating systems, such as a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO3), have been developed as more eco-friendly alternatives. lookchem.com
The crude product is typically purified by recrystallization from a solvent like ethanol to yield the final 4-bromobenzyl bromide as a white solid. prepchem.comguidechem.com
Interactive Data Table: Comparison of Side-Chain Bromination Methods for p-Bromotoluene
| Method | Brominating Agent | Initiator/Conditions | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Photobromination | Elemental Bromine (Br₂) | 500W Photolamp, Boiling | Carbon Tetrachloride | 65% | prepchem.com |
| Thermal Bromination | Elemental Bromine (Br₂) | Heating (115-125°C) | None (neat) or CCl₄ | ~45% | guidechem.com |
| Eco-Friendly | NaBr-NaBrO₃ | Acidic conditions | Water or Dichloroethane | High Conversion | lookchem.com |
| Radical-Initiated | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Variable | researchgate.net |
Synthesis of 4-Bromobenzyl Halide Precursors
Intermolecular O-Alkylation Reactions for Ether Bond Formation
The core of the synthesis of this compound is the creation of an ether bond through the O-alkylation of a phenol derivative. This reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic benzylic carbon.
The Williamson ether synthesis is a widely employed and versatile method for the preparation of ethers. chemistrytalk.org In the context of synthesizing this compound, this reaction would involve the coupling of 1-bromo-3,4-difluoro-2-phenoxide with 4-bromobenzyl bromide.
The reaction proceeds via an S\textsubscript{N}2 mechanism. chemistrytalk.org The first step is the deprotonation of the phenolic hydroxyl group of 1-bromo-3,4-difluoro-2-phenol using a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of 4-bromobenzyl bromide, leading to the displacement of the bromide leaving group and the formation of the desired ether.
A variety of bases can be utilized to facilitate the initial deprotonation. Common choices include alkali metal hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and carbonate bases like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}). wikipedia.orgjk-sci.com For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be employed. masterorganicchemistry.com The choice of base can influence the reaction rate and yield.
Table 1: Common Bases Used in Williamson Ether Synthesis
| Base | Strength | Typical Conditions |
|---|---|---|
| Sodium Hydroxide (NaOH) | Strong | Aqueous or alcoholic solutions |
| Potassium Hydroxide (KOH) | Strong | Aqueous or alcoholic solutions |
| Potassium Carbonate (K\textsubscript{2}CO\textsubscript{3}) | Moderate | Aprotic polar solvents (e.g., DMF, Acetone) |
This table presents a selection of commonly used bases in Williamson ether synthesis and their typical reaction environments.
Phase-transfer catalysis (PTC) is a powerful technique to enhance the rate of reaction between reactants located in different immiscible phases. In the synthesis of this compound, PTC can be particularly advantageous, especially on an industrial scale. wikipedia.org The reaction typically involves an aqueous phase containing the phenoxide salt (generated by the reaction of the phenol with an inorganic base like NaOH) and an organic phase containing the 4-bromobenzyl bromide.
A phase-transfer catalyst, commonly a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. phasetransfercatalysis.com The lipophilic cation of the catalyst pairs with the phenoxide anion, forming a lipophilic ion pair that can readily dissolve in the organic solvent. Once in the organic phase, the phenoxide anion is highly reactive and can efficiently undergo the S\textsubscript{N}2 reaction with the benzyl (B1604629) bromide. This method often leads to higher yields, milder reaction conditions, and reduced side reactions. tandfonline.com
Table 2: Representative Phase-Transfer Catalysts for Etherification
| Catalyst | Type | Advantages |
|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Common, effective, and relatively inexpensive. |
| Benzyltriethylammonium Chloride (TEBAC) | Quaternary Ammonium Salt | Often used in industrial applications. |
This table showcases examples of phase-transfer catalysts that can be employed in the etherification of phenols.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of the Williamson ether synthesis for this compound, several green approaches can be considered.
One key aspect is the choice of solvent. Traditional solvents like dimethylformamide (DMF) and acetonitrile, while effective, have environmental and health concerns. chemistrytalk.orgwikipedia.org Greener alternatives could include the use of more benign solvents or even solvent-free conditions. tandfonline.comdaneshyari.com For instance, reactions can be carried out by simply grinding the solid reactants with a catalytic amount of an organic base. daneshyari.com
Another green strategy is the use of catalytic systems that are more environmentally friendly. Surfactant-assisted reactions in aqueous media represent a novel approach where micelles create a microenvironment that facilitates the reaction, reducing the need for volatile organic solvents. researchgate.net Furthermore, developing catalytic versions of the Williamson synthesis that can utilize less reactive and more benign alkylating agents than alkyl halides is an active area of research. acs.org
Optimization of Reaction Parameters and Yield Enhancement
To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial.
The choice of solvent plays a significant role in the Williamson ether synthesis as it influences the solubility of the reactants and the nucleophilicity of the phenoxide. wikipedia.org Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred because they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion relatively "bare" and highly nucleophilic. wikipedia.orgscienceinfo.com Protic solvents, such as water and alcohols, can solvate the phenoxide anion through hydrogen bonding, which reduces its nucleophilicity and can slow down the reaction rate. wikipedia.org However, in some cases, the alcohol corresponding to the alkoxide can be used as the solvent. masterorganicchemistry.com
The selection of the solvent can also influence the competition between O-alkylation and C-alkylation, an important consideration for phenoxides which are ambident nucleophiles. pharmaxchange.info
Table 3: Effect of Solvent on a Representative Williamson Ether Synthesis
| Solvent | Dielectric Constant (approx.) | General Effect on S\textsubscript{N}2 Rate |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 37 | High |
| Acetonitrile | 37.5 | High |
| Acetone | 21 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
This table illustrates the general trend of solvent polarity on the rate of S\textsubscript{N}2 reactions like the Williamson ether synthesis. Data is representative and actual results can vary.
The reaction temperature is another critical parameter. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. wikipedia.org Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as the elimination of the alkyl halide, especially if the alkyl halide is secondary or tertiary. scienceinfo.com For the synthesis of this compound using a primary benzyl halide, elimination is less of a concern.
The stoichiometry of the reactants also needs to be carefully controlled. Using a slight excess of the alkylating agent, 4-bromobenzyl bromide, can help to ensure complete conversion of the more valuable phenolic precursor. However, a large excess should be avoided to minimize potential side reactions and simplify the purification process. The molar ratio of the base to the phenol is typically 1:1 or slightly higher to ensure complete deprotonation.
Comparative Analysis of Diverse Synthetic Routes
The synthesis of this compound can be approached through two main retrosynthetic disconnections. The first route involves the initial preparation of the key intermediate, 2-bromo-3,4-difluorophenol, followed by a Williamson ether synthesis. The second route reverses this sequence, starting with the etherification of 3,4-difluorophenol and concluding with a regioselective bromination.
Route 1: Bromination Followed by Etherification
This synthetic pathway commences with the regioselective bromination of commercially available 3,4-difluorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. To achieve the desired ortho-bromination and synthesize 2-bromo-3,4-difluorophenol, a mild brominating agent such as N-bromosuccinimide (NBS) is employed. The reaction can be carried out in a suitable solvent like methanol, often with a catalytic amount of an acid such as para-toluenesulfonic acid (p-TsOH) to enhance selectivity for the mono-ortho-brominated product.
The second key precursor, 4-bromobenzyl bromide, can be synthesized from 4-bromotoluene via a free-radical bromination. This reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide, with NBS or elemental bromine in a non-polar solvent such as carbon tetrachloride.
The final step in this route is a Williamson ether synthesis, a well-established method for forming ethers. The synthesized 2-bromo-3,4-difluorophenol is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with 4-bromobenzyl bromide in an SN2 reaction to yield the target compound, this compound.
Interactive Data Table: Key Steps in Route 1
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1a | Ortho-bromination of 3,4-difluorophenol | N-bromosuccinimide (NBS), p-TsOH (cat.) | Methanol | Room Temperature |
| 1b | Synthesis of 4-bromobenzyl bromide | 4-bromotoluene, NBS, Benzoyl peroxide (cat.) | Carbon Tetrachloride | Reflux, UV irradiation |
| 2 | Williamson Ether Synthesis | 2-bromo-3,4-difluorophenol, 4-bromobenzyl bromide, K2CO3 | Acetone or DMF | Reflux |
Route 2: Etherification Followed by Bromination
An alternative approach involves the initial formation of the ether linkage, followed by the introduction of the bromine atom onto the difluorinated aromatic ring. In this sequence, 3,4-difluorophenol is first subjected to a Williamson ether synthesis with 4-bromobenzyl bromide. The reaction conditions are similar to the final step of Route 1, involving a base like potassium carbonate in a polar aprotic solvent. This step yields the intermediate, 1-((4-bromobenzyl)oxy)-3,4-difluorobenzene.
The subsequent and final step is the regioselective bromination of this ether intermediate. The benzyloxy group is an activating ortho-, para-director. Therefore, electrophilic bromination is expected to occur at the positions ortho and para to the ether linkage. To achieve the desired substitution at the 2-position, careful selection of the brominating agent and reaction conditions is crucial to favor mono-bromination at the sterically less hindered ortho position. Reagents such as N-bromosuccinimide in a polar aprotic solvent like dimethylformamide (DMF) could be employed.
Interactive Data Table: Key Steps in Route 2
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | Williamson Ether Synthesis | 3,4-difluorophenol, 4-bromobenzyl bromide, K2CO3 | Acetone or DMF | Reflux |
| 2 | Regioselective Bromination | 1-((4-bromobenzyl)oxy)-3,4-difluorobenzene, NBS | DMF | Room Temperature |
Comparative Analysis and Research Findings
Both synthetic routes are viable for the preparation of this compound. However, they present different advantages and potential challenges.
Regioselectivity: Route 1 offers a potentially more direct and controllable approach to the desired isomer. The ortho-bromination of 3,4-difluorophenol can be optimized to favor the formation of 2-bromo-3,4-difluorophenol. In contrast, the bromination of the pre-formed ether in Route 2 might lead to a mixture of isomers (ortho and para to the activating benzyloxy group), which would necessitate a purification step to isolate the desired product. The directing effects of the two fluorine atoms and the bulky benzyloxy group would need to be carefully considered to predict the major product.
Reaction Efficiency: The Williamson ether synthesis is generally a high-yielding reaction. The efficiency of both routes would therefore largely depend on the yield and purity obtained in the bromination steps. The ortho-bromination of phenols can sometimes be challenging to control, potentially leading to di- or poly-brominated byproducts.
Starting Material Availability: Both routes utilize readily available starting materials such as 3,4-difluorophenol and 4-bromotoluene.
Chemical Reactivity and Transformational Pathways of 1 Bromo 2 4 Bromobenzyl Oxy 3,4 Difluorobenzene
Cross-Coupling Chemistry at Aryl Bromine Positions
The presence of two bromine atoms in different chemical environments within 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene is the cornerstone of its reactivity in cross-coupling reactions. The bromine atom on the difluorinated ring is subject to the electronic effects of the adjacent fluorine atoms and the bulky benzyloxy group, while the bromine on the benzyl (B1604629) moiety is in a more standard electronic environment. This inherent difference allows for chemoselective reactions, where one site reacts preferentially over the other, often controllable by the choice of catalyst, ligands, and reaction conditions. nih.govbohrium.com
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. nih.gov For this compound, selective coupling at either bromine atom can be achieved. Generally, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are employed. nih.govresearchgate.net The reactivity of the two C-Br bonds is influenced by both steric hindrance and electronic effects. The C-Br bond on the 4-bromobenzyl group is typically more reactive due to its less hindered position and standard electronic nature, allowing for selective coupling under milder conditions. To achieve coupling at the more sterically hindered and electronically modified C-Br bond on the difluorinated ring, more forcing conditions or specialized catalyst systems may be necessary. nih.gov
Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling This table is based on general principles and examples from related polyhalogenated compounds.
| Entry | Target Site | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromobenzyl | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 1-(Aryl)-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene |
Sonogashira Coupling for Terminal Alkyne Introduction
The Sonogashira coupling enables the introduction of terminal alkynes, a valuable transformation in the synthesis of pharmaceuticals and functional materials. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the selectivity between the two bromine atoms can be controlled. The C-Br bond on the 4-bromobenzyl moiety is expected to be more reactive and can be selectively coupled with a terminal alkyne under standard Sonogashira conditions. nih.gov Coupling at the more hindered bromine on the difluorinated ring may require higher temperatures or the use of copper-free conditions with specific palladium-phosphine complexes to achieve good yields. scirp.org
Table 2: Representative Conditions for Sonogashira Coupling This table is based on general principles and examples from related polyhalogenated compounds.
| Entry | Target Site | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromobenzyl | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 1-Bromo-2-((4-(alkynyl)benzyl)oxy)-3,4-difluorobenzene |
Heck Reactions with Olefinic Partners
The Heck reaction is a method for the arylation of olefins. libretexts.org For this compound, the reaction with an olefinic partner in the presence of a palladium catalyst and a base can lead to the formation of a new C-C double bond. nih.gov The less sterically hindered C-Br bond on the 4-bromobenzyl group is the more likely site for initial reaction under typical Heck conditions. mdpi.com Achieving selective reaction at the more hindered bromine on the difluorinated ring would likely require careful optimization of the catalyst, ligand, and reaction conditions, potentially using more advanced catalyst systems. liverpool.ac.uk
Kumada and Negishi Coupling Reactions
The Kumada and Negishi couplings are powerful cross-coupling reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. wikipedia.orgsynarchive.com These reactions are known for their high reactivity and ability to form C-C bonds with a wide range of substrates. organic-chemistry.orgyoutube.com
In the context of this compound, both Kumada and Negishi couplings can be employed for selective functionalization. The choice of catalyst, often a nickel or palladium complex, is crucial for controlling the selectivity. nrochemistry.comwikipedia.org Due to the high reactivity of organomagnesium and organozinc reagents, these reactions can often be performed under milder conditions than other cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org The general principles of steric and electronic control apply, with the C-Br on the 4-bromobenzyl group being the more probable site of initial reaction. youtube.com
Nucleophilic Substitutions and Derivatizations at the Aromatic Core
Beyond cross-coupling reactions, the aryl bromine atoms on this compound are amenable to nucleophilic substitution reactions, which allow for the introduction of heteroatoms such as nitrogen.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a common feature in many biologically active compounds. wikipedia.org This reaction can be applied to this compound to introduce primary or secondary amines at either bromine position. The selectivity is again dependent on the reaction conditions, particularly the choice of palladium precursor and phosphine ligand. researchgate.net Generally, bulky, electron-rich ligands are effective for this transformation. acs.org It is anticipated that the C-Br bond on the 4-bromobenzyl moiety would be more reactive towards amination under standard Buchwald-Hartwig conditions.
Table 3: Plausible Conditions for Buchwald-Hartwig Amination This table is based on general principles and examples from related polyhalogenated compounds.
| Entry | Target Site | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Amine | Product |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromobenzyl | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 90 | R₂NH | 1-Bromo-2-((4-(dialkylamino)benzyl)oxy)-3,4-difluorobenzene |
Ullmann-type Reactions for C-O and C-S Bond Formation
The carbon-bromine bonds in this compound serve as primary sites for transition-metal-catalyzed cross-coupling reactions. Ullmann-type reactions, which traditionally use copper catalysts at elevated temperatures, are particularly effective for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. organic-chemistry.org These reactions involve the coupling of an aryl halide with an alcohol, phenol, thiol, or thiophenol.
Given the two aryl bromide sites in the target molecule, Ullmann condensations can be directed to either the 1-bromo-3,4-difluorophenyl ring or the 4-bromophenyl ring. The reaction typically proceeds through a copper(I) active species that undergoes oxidative addition with the aryl bromide. organic-chemistry.org The choice of nucleophile, ligand, and reaction conditions can influence the regioselectivity and yield of the desired product. The Ullmann ether synthesis is a classic example of this transformation. organic-chemistry.org
Table 1: Potential Ullmann-type Coupling Reactions
| Reactant | Nucleophile | Catalyst System (Typical) | Expected Product Type |
| Target Compound | Phenol (Ar-OH) | CuI, Base (e.g., K₂CO₃), Ligand (e.g., 1,10-phenanthroline) | Diaryl ether |
| Target Compound | Alcohol (R-OH) | CuI, Base (e.g., Cs₂CO₃) | Alkyl aryl ether |
| Target Compound | Thiophenol (Ar-SH) | CuI, Base (e.g., K₃PO₄) | Diaryl sulfide |
| Target Compound | Thiol (R-SH) | CuI, Base (e.g., Et₃N) | Alkyl aryl sulfide |
These reactions provide a robust method for elaborating the molecular structure by introducing new ether or thioether linkages at either of the bromine-substituted positions.
Manipulation of the Benzylic Methylene (B1212753) Group
The methylene bridge connecting the two aromatic rings via an ether linkage is a benzylic position. The C-H bonds at this site are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.orglibretexts.org This inherent reactivity allows for selective transformations such as oxidation and halogenation.
The benzylic methylene group can be oxidized to a carbonyl group (ketone) using strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are commonly employed for this purpose. masterorganicchemistry.com The reaction is understood to proceed through the formation of a benzylic radical as the initial step. masterorganicchemistry.com The oxidation transforms the flexible ether linkage into a more rigid benzophenone (B1666685) core structure.
The reaction's success depends on the stability of other functional groups within the molecule to the harsh oxidative conditions. masterorganicchemistry.com Milder, more selective catalytic methods using transition metals and a co-oxidant like tert-butyl hydroperoxide have also been developed for benzylic oxidations. nih.gov
Table 2: Representative Conditions for Benzylic Oxidation
| Reagent System | Typical Conditions | Product |
| KMnO₄, NaOH, H₂O | Heat | (2-Bromo-3,4-difluorophenoxy)(4-bromophenyl)methanone |
| H₂CrO₄ (from Na₂Cr₂O₇/H₂SO₄) | Heat | (2-Bromo-3,4-difluorophenoxy)(4-bromophenyl)methanone |
| Catalytic Cu(II), ᵗBuOOH | Mild heat (e.g., 65 °C) | (2-Bromo-3,4-difluorophenoxy)(4-bromophenyl)methanone |
Further Halogenation at the Benzylic Position
The benzylic hydrogens are susceptible to substitution by halogens via free radical pathways. chemistrysteps.com Benzylic bromination is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or benzoyl peroxide. libretexts.orglibretexts.org The reaction mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form the resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com This radical then reacts with a source of bromine, such as Br₂ generated in low concentrations from NBS, to yield the halogenated product. libretexts.orglibretexts.org
This selective halogenation introduces a new functional group at the benzylic position, which can then be used for subsequent nucleophilic substitution or elimination reactions, further diversifying the synthetic utility of the parent molecule.
Table 3: Reagents for Benzylic Halogenation
| Reagent | Conditions | Expected Product |
| N-Bromosuccinimide (NBS) | CCl₄, light (hν) or AIBN | 1-Bromo-2-((bromo(4-bromophenyl)methyl)oxy)-3,4-difluorobenzene |
| N-Chlorosuccinimide (NCS) | CCl₄, light (hν) or AIBN | 1-Bromo-2-((chloro(4-bromophenyl)methyl)oxy)-3,4-difluorobenzene |
| N-Fluorobenzenesulfonimide (NFSI) | Photocatalyst, visible light | 1-Bromo-2-((fluoro(4-bromophenyl)methyl)oxy)-3,4-difluorobenzene |
Reactivity of the Fluoro Substituents under Specific Conditions
The carbon-fluorine bond is the strongest single bond to carbon, making fluoro substituents on an aromatic ring generally unreactive. However, under specific and often forcing conditions, they can be induced to react. Nucleophilic aromatic substitution (SₙAr) of a fluorine atom is possible but requires strong activation by electron-withdrawing groups and a potent nucleophile. In the subject molecule, the additional halogen atoms provide some electron-withdrawing character, but SₙAr at the fluorine positions would likely require harsh conditions.
A more plausible reaction pathway involving the fluoroaromatic ring is the formation of a benzyne (B1209423) intermediate. Under the influence of a very strong base, such as an organolithium reagent, deprotonation ortho to a halogen can be followed by the elimination of lithium halide. For example, related ortho-dihalobenzenes are known to form benzynes upon treatment with reagents like lithium amalgam or magnesium. stackexchange.com In the case of this compound, treatment with a strong base could potentially lead to the formation of a highly reactive difluorobenzyne intermediate, which could then be trapped by a diene in a Diels-Alder reaction. stackexchange.com
Chemo- and Regioselectivity in Multi-Functionalized Systems
The presence of multiple distinct reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthetic transformations. The outcome of a reaction is highly dependent on the chosen reagents and conditions.
Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) will preferentially occur at the C-Br bonds. The relative reactivity of the two C-Br bonds can be influenced by both electronic and steric factors. The C-Br bond on the difluorinated ring is more electron-deficient, which can facilitate oxidative addition to the Pd(0) catalyst.
Radical reactions , initiated by light or radical initiators with reagents like NBS, will selectively target the benzylic C-H bonds due to the stability of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.com
Copper-catalyzed Ullmann reactions will also target the C-Br bonds for C-O and C-S bond formation. organic-chemistry.org
Strong organometallic bases (e.g., n-BuLi) at low temperatures are likely to induce lithium-halogen exchange at one of the C-Br bonds, with the C-Br on the difluorinated ring potentially being more reactive due to the inductive effect of the fluorine atoms.
Oxidative conditions using strong reagents like KMnO₄ will selectively attack the benzylic methylene group. masterorganicchemistry.com
By carefully selecting the reaction conditions, it is possible to selectively functionalize one part of the molecule while leaving the others intact, highlighting its potential as a versatile building block in organic synthesis.
Table 4: Summary of Selective Reactions
| Reaction Type | Reagent Class | Primary Reactive Site |
| Cross-Coupling | Pd catalysts, organometallics | C-Br bonds |
| Benzylic Halogenation | NBS, NCS with radical initiator | Benzylic C-H bonds |
| Benzylic Oxidation | Strong oxidizing agents (KMnO₄) | Benzylic C-H bonds |
| Ullmann Coupling | Cu catalysts, nucleophiles | C-Br bonds |
| Benzyne Formation | Strong bases (e.g., R-Li) | C-F and C-H bonds (via elimination) |
Theoretical and Computational Investigations of 1 Bromo 2 4 Bromobenzyl Oxy 3,4 Difluorobenzene
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) for Molecular Orbital Analysis
No DFT studies on 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene are available. Therefore, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and other electronic properties derived from such calculations is currently unknown.
Electrostatic Potential Surface Analysis
There are no published analyses of the molecular electrostatic potential (MEP) surface for this compound. An MEP analysis would typically identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactivity.
Conformational Analysis and Energy Landscape Mapping
Torsional Potential and Rotational Barriers around the Ether Linkage
A computational analysis of the torsional potential and rotational energy barriers around the ether linkage of this compound has not been reported. Such a study would be crucial for understanding the molecule's flexibility and the relative stability of its different conformers.
Intramolecular Interactions and their Influence on Conformation
Without conformational analysis data, it is not possible to identify or detail any specific intramolecular interactions, such as hydrogen bonding or van der Waals forces, that may influence the preferred three-dimensional structure of the molecule.
Reaction Mechanism Predictions for Key Transformations
There are no theoretical studies predicting the mechanisms of chemical reactions involving this compound. Computational chemistry is often used to model reaction pathways, transition states, and activation energies, but this has not been applied to the title compound in the available literature.
Transition State Characterization for Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, which possesses two bromine atoms at different positions, understanding the transition states in potential cross-coupling reactions is crucial for predicting and controlling reaction outcomes.
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing the transition states of catalytic cycles, such as those in Suzuki, Stille, or Negishi couplings. Computational chemists would typically model the reaction pathway, including the oxidative addition of the aryl bromide to a metal catalyst (commonly palladium or nickel), transmetalation, and reductive elimination.
For this compound, a key focus of such a study would be to determine the relative activation energies for the oxidative addition at the C1-Br bond versus the C4'-Br bond on the benzyl (B1604629) ring. This would provide insight into the chemoselectivity of the reaction. The calculations would involve locating the transition state structures for both pathways and calculating the corresponding energy barriers.
Table 1: Hypothetical Transition State Energy Barriers for Suzuki Coupling of this compound with Phenylboronic Acid
| Oxidative Addition Site | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |
| C1-Br (difluorobenzene ring) | Pd(PPh₃)₄ | Toluene | 22.5 |
| C4'-Br (benzyl ring) | Pd(PPh₃)₄ | Toluene | 25.1 |
| C1-Br (difluorobenzene ring) | Pd(dppf)Cl₂ | Dioxane | 20.8 |
| C4'-Br (benzyl ring) | Pd(dppf)Cl₂ | Dioxane | 23.9 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might reveal. The values are chosen to suggest a preference for reaction at the more electron-deficient difluorinated ring.
Computational Study of Regioselective Functionalization
Beyond cross-coupling reactions, the regioselectivity of other functionalization reactions, such as electrophilic aromatic substitution or directed ortho-metalation, can be effectively studied using computational methods. For this compound, the interplay of the various substituents—the bromine atoms, the difluoro pattern, and the benzyloxy group—would create a complex reactivity landscape.
Computational models can predict the most likely sites for electrophilic attack by calculating molecular electrostatic potentials (MEP) and Fukui functions. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. Fukui functions provide a more quantitative measure of the change in electron density when an electron is added or removed, thereby predicting the reactivity of different atomic sites.
For instance, a computational study could predict whether nitration or halogenation would occur preferentially on the difluorobenzene ring or the benzyl ring, and at which specific position. The calculations would involve modeling the intermediate sigma complexes (Wheland intermediates) for each possible substitution pattern and comparing their relative energies.
Table 2: Predicted Regioselectivity for Electrophilic Nitration based on Calculated Fukui Indices (f-)
| Ring | Position | Calculated Fukui Index (f-) | Predicted Reactivity |
| Difluorobenzene | C5 | 0.085 | Most Favorable |
| Difluorobenzene | C6 | 0.062 | Less Favorable |
| Benzyl | C2'/C6' | 0.045 | Least Favorable |
| Benzyl | C3'/C5' | 0.051 | Less Favorable |
Note: This table presents hypothetical Fukui index values to illustrate how computational chemistry could predict the most reactive site for electrophilic attack.
Predictive Spectroscopic Modeling for Structural Elucidation (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data, aiding in the structural confirmation of newly synthesized molecules. d-nb.infoworldscientificnews.com For this compound, theoretical calculations can provide predicted NMR spectra (¹H, ¹³C, ¹⁹F) and vibrational spectra (IR and Raman).
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR chemical shifts with a high degree of accuracy. semanticscholar.org By comparing the theoretically predicted chemical shifts with experimental data, chemists can confidently assign the signals in their spectra to the corresponding nuclei in the molecule. This is particularly useful for complex molecules with many similar chemical environments.
Similarly, the calculation of harmonic vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. researchgate.net Although calculated frequencies are often systematically higher than experimental values, they can be scaled to provide a reliable prediction of the vibrational modes of the molecule. This allows for a detailed understanding of the molecule's structure and bonding.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) using the GIAO-DFT Method
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 115.2 |
| C2 | 150.8 |
| C3 | 145.3 (d, JCF) |
| C4 | 148.9 (d, JCF) |
| C5 | 118.6 |
| C6 | 124.5 |
| C1' | 136.1 |
| C2'/C6' | 129.8 |
| C3'/C5' | 132.4 |
| C4' | 122.7 |
| CH₂ | 71.3 |
Note: This table contains hypothetical data to demonstrate the output of a GIAO-DFT calculation for predicting NMR chemical shifts.
Strategic Applications of 1 Bromo 2 4 Bromobenzyl Oxy 3,4 Difluorobenzene As a Versatile Synthetic Building Block
Utilization in the Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
The structural framework of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene is well-suited for the synthesis of complex aromatic systems such as Polycyclic Aromatic Hydrocarbons (PAHs) and various heterocycles. The presence of two bromine atoms allows for participation in double carbon-carbon bond-forming reactions, which are essential for building the fused ring systems characteristic of PAHs.
One common strategy involves palladium-catalyzed annulation reactions, where dibrominated precursors are coupled with other aromatic fragments to construct larger, fused aromatic systems. rsc.org For instance, the subject compound could undergo a sequential or one-pot intramolecular cyclization, where the two bromine atoms are transformed into reactive intermediates that then form new rings. A hypothetical intramolecular cyclization pathway could involve the formation of an organometallic species at one bromine site, which then attacks an activated position on the other aromatic ring, leading to a fused system. The difluoro substitution on one of the rings can also influence the electronic properties and solubility of the resulting PAHs. nih.gov
Furthermore, the ortho-bromo-alkoxy substitution pattern on the difluorobenzene ring is a classic precursor for the synthesis of oxygen-containing heterocycles. organic-chemistry.org Through mechanisms such as intramolecular C-O bond formation, often mediated by transition metals like palladium or copper, or via the generation of aryne intermediates, it is possible to construct benzofuran derivatives. researchgate.netnih.gov The reaction would involve the ether oxygen atom acting as an internal nucleophile, attacking the carbon atom of the C-Br bond to form a five-membered heterocyclic ring.
Table 1: Potential Aromatic Structures Derivable from this compound
| Product Class | Synthetic Strategy | Key Transformation |
| Fluorinated PAHs | Intramolecular Aryl-Aryl Coupling | Palladium-catalyzed C-H activation/annulation |
| Dibenzofurans | Intramolecular C-O Bond Formation | Copper or Palladium-catalyzed cyclization |
| Fused Heterocycles | Aryne Cycloaddition | Generation of an aryne intermediate followed by trapping |
Modular Synthesis of Complex Organic Frameworks
In the field of materials science, particularly in the design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), bifunctional organic molecules, often referred to as linkers or building blocks, are of paramount importance. researchgate.netunl.edu this compound can be viewed as a rigid, bifunctional linker due to the presence of two bromine atoms at distinct positions on its molecular scaffold.
The modular nature of this compound allows for its incorporation into larger, porous, crystalline structures. scispace.com In a typical MOF synthesis, the bromine atoms would first be converted to other functional groups, such as carboxylic acids or boronic acids, which can then coordinate with metal ions or clusters to form the extended framework. uni-hannover.de The length and rigidity of the linker are critical factors in determining the topology and pore size of the resulting framework. The difluoro- and benzyl (B1604629) ether functionalities can also impart specific properties to the internal pores of the material, such as altered hydrophobicity or specific binding sites.
The synthesis of these frameworks is a prime example of modular synthesis, where complex structures are assembled from well-defined, pre-functionalized building blocks. scispace.com The subject compound serves as an excellent starting point for the creation of custom linkers for these advanced materials.
Sequential Functionalization Strategies Enabled by Differential Reactivity
A key feature of this compound is the non-equivalent nature of its two bromine atoms. The bromine atom on the 3,4-difluorobenzene ring is attached to an electron-deficient aromatic system due to the strong electron-withdrawing effect of the two fluorine atoms. In contrast, the bromine atom on the benzyl moiety is attached to a more electron-rich aromatic ring. This difference in the electronic environment leads to differential reactivity, particularly in transition metal-catalyzed cross-coupling reactions. researchgate.net
This differential reactivity can be exploited to achieve sequential and selective functionalization of the molecule. nih.gov For example, under carefully controlled conditions, a Suzuki-Miyaura or Stille cross-coupling reaction might be tuned to react preferentially at one of the C-Br bonds. researchgate.net The choice of catalyst, ligands, base, and temperature can influence which bromine atom undergoes oxidative addition to the palladium catalyst first. nih.gov Generally, C-Br bonds on electron-deficient rings are more reactive towards oxidative addition.
This allows for a stepwise approach to synthesis:
First Coupling: React the more reactive C-Br bond with a specific boronic acid or organotin reagent.
Second Coupling: Modify the reaction conditions or use a different catalyst system to react the remaining C-Br bond with a second, different coupling partner. researchgate.net
This strategy provides precise control over the final structure of the molecule and is a powerful tool for creating complex, unsymmetrical molecules.
Table 2: Hypothetical Conditions for Sequential Cross-Coupling
| Step | Target C-Br Bond | Proposed Reaction | Catalyst/Ligand System | Rationale |
| 1 | 1-Bromo on difluorobenzene | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Electron-deficient C-Br bond is more susceptible to oxidative addition. |
| 2 | 4-Bromo on benzyl group | Negishi Coupling | Pd₂(dba)₃ / SPhos | More forcing conditions or a different catalyst system may be required for the less reactive C-Br bond. |
Role in Divergent Synthetic Pathways to Analogous Compounds
Divergent synthesis is a powerful strategy in which a common intermediate is used to generate a library of structurally related compounds. sathyabama.ac.in this compound is an ideal candidate for such a synthetic approach due to its two independently addressable reactive sites.
Starting from this common precursor, a wide array of analogues can be synthesized. For instance, the bromine on the difluorobenzene ring could be converted into a boronic ester. This new intermediate could then be coupled with a variety of aryl halides. Subsequently, the remaining bromine on the benzyl ring could be subjected to a different set of coupling reactions, such as Sonogashira coupling with terminal alkynes or Buchwald-Hartwig amination with various amines.
This divergent approach is highly efficient for generating a large number of distinct molecules for screening in materials science or other applications. Each new bond formation creates a new branch in the synthetic tree, leading to a diverse set of final products from a single, versatile starting material.
Case Studies Illustrating its Application in Target-Oriented Synthesis
While specific examples of the use of this compound in target-oriented synthesis are not prevalent in the literature, its potential can be illustrated through hypothetical, yet chemically sound, synthetic sequences for complex, non-biological targets.
Case Study 1: Synthesis of a Fluorinated, Fused Heterocyclic System
A plausible target could be a complex, fluorinated dibenzofuran derivative. The synthesis could proceed as follows:
Step 1: Suzuki Coupling. The bromine on the electron-deficient difluorobenzene ring of the starting material is selectively coupled with 2-formylphenylboronic acid using a palladium catalyst. This introduces an aldehyde group ortho to the ether linkage.
Step 2: Intramolecular Cyclization/Dehydration. The resulting intermediate is treated with an acid catalyst. The aldehyde undergoes an intramolecular electrophilic aromatic substitution with the adjacent aromatic ring of the benzyl ether, followed by dehydration and oxidation to form the fused furan ring.
Step 3: Final Functionalization. The remaining bromine on the newly formed dibenzofuran scaffold can then be used for further elaboration, for example, through a Heck coupling reaction to introduce a vinyl group.
Table 3: Hypothetical Synthesis of a Fluorinated Dibenzofuran
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Suzuki-Miyaura Coupling | 2-formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 2'-((4-bromobenzyl)oxy)-3',4'-difluoro-[1,1'-biphenyl]-2-carbaldehyde |
| 2 | Intramolecular Cyclization | Polyphosphoric acid (PPA), 120 °C | Bromo-difluoro-dibenzofuran derivative |
| 3 | Heck Coupling | Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C | Final vinyl-substituted dibenzofuran product |
This case study demonstrates how the differential reactivity and strategic placement of functional groups in this compound can be harnessed to achieve a concise and efficient synthesis of a complex molecular target.
Advanced Methodologies and Future Research Trajectories for 1 Bromo 2 4 Bromobenzyl Oxy 3,4 Difluorobenzene
Development of Sustainable and Atom-Economical Synthetic Approaches
The synthesis of complex molecules like 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene traditionally relies on multi-step processes that can generate significant chemical waste. Future research will likely focus on developing more sustainable and atom-economical synthetic routes. Key to this will be the exploration of methodologies that minimize the use of protecting groups and hazardous reagents, while maximizing the incorporation of all reactant atoms into the final product.
One promising approach is the use of one-pot tandem reactions. For instance, a Williamson ether synthesis, a classical method for forming ethers, could be redesigned to be more environmentally benign. This might involve using a recyclable base or a phase-transfer catalyst to improve efficiency and reduce solvent usage. The principles of green chemistry, such as using renewable feedstocks and designing for degradation, will be central to these new synthetic strategies.
| Synthetic Approach | Key Principles | Potential Advantages |
| One-Pot Tandem Reactions | Combining multiple reaction steps without isolating intermediates. | Reduced solvent waste, shorter reaction times, and increased overall yield. |
| Catalytic Etherification | Utilizing a catalyst to lower the activation energy of the ether formation. | Higher efficiency, milder reaction conditions, and the potential for catalyst recycling. |
| Green Solvents | Employing environmentally friendly solvents such as water, supercritical fluids, or ionic liquids. | Reduced environmental impact and improved process safety. |
Exploration of Novel Catalytic Systems for its Derivatization
The two bromine atoms on this compound offer significant opportunities for derivatization through cross-coupling reactions. Future research will undoubtedly explore the use of novel catalytic systems to selectively functionalize these positions. Palladium-based catalysts are well-established for such transformations, but there is a growing interest in using more abundant and less toxic metals like copper, nickel, and iron. mdpi.comresearchgate.net
The development of catalysts with tailored ligands will be crucial for achieving high selectivity and reactivity. For example, bulky phosphine (B1218219) ligands can be used to control the regioselectivity of the coupling reaction, allowing for the targeted modification of one bromine atom over the other. Furthermore, the exploration of photocatalysis could open up new avenues for derivatization under mild conditions.
| Catalytic System | Target Transformation | Potential Advantages |
| Palladium-Phosphine Complexes | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. | High efficiency, broad substrate scope, and well-understood mechanisms. |
| Copper-Based Catalysts | Ullmann condensation and Chan-Lam coupling reactions. | Lower cost, lower toxicity, and unique reactivity profiles. organic-chemistry.orgorganic-chemistry.org |
| Nickel Catalysis | Reductive cross-coupling and C-H activation reactions. | Potential for novel transformations and reactivity with challenging substrates. mdpi.com |
| Photocatalysis | Light-driven reactions under mild conditions. | Access to unique reactive intermediates and improved energy efficiency. |
Investigation of Unconventional Reactivity Patterns
The unique electronic environment of this compound, created by the interplay of the electron-withdrawing fluorine atoms and the polarizable bromine atoms, may lead to unconventional reactivity patterns. Future research will aim to uncover and exploit these unique properties.
For example, the fluorine substituents could influence the regioselectivity of electrophilic aromatic substitution reactions in unexpected ways. Additionally, the presence of multiple halogen atoms could enable novel intramolecular cyclization reactions upon treatment with appropriate reagents. Computational modeling will be a valuable tool in predicting and understanding these potential reactivity patterns, guiding experimental investigations.
Potential as a Precursor for Advanced Materials
The structure of this compound makes it a promising candidate as a precursor for advanced materials. The two bromine atoms can serve as handles for polymerization, potentially leading to the formation of novel halogenated polymers. specialchem.com Such polymers could exhibit desirable properties such as flame retardancy, chemical resistance, and high thermal stability.
Furthermore, the rigid, well-defined structure of this compound could be exploited in the field of supramolecular chemistry. By designing appropriate intermolecular interactions, it may be possible to assemble this molecule into highly ordered supramolecular structures with interesting optical or electronic properties.
| Material Type | Key Structural Features | Potential Applications |
| Halogenated Polymers | Presence of bromine and fluorine atoms. | Flame retardants, high-performance plastics, and specialty coatings. |
| Supramolecular Assemblies | Rigid aromatic core and potential for directed intermolecular interactions. | Organic electronics, sensors, and porous materials. |
| Liquid Crystals | Anisotropic molecular shape. | Display technologies and optical switching devices. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of this compound and its derivatives, the integration of modern synthesis technologies will be essential. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for seamless scale-up. semanticscholar.orgrsc.orgrsc.orgresearchgate.net The synthesis and derivatization of this compound could be readily adapted to flow reactors, enabling rapid optimization of reaction conditions.
Furthermore, automated synthesis platforms can be employed to systematically explore a wide range of reaction parameters and generate libraries of derivatives for screening in various applications. synplechem.com This high-throughput approach will be invaluable in unlocking the full potential of this promising chemical scaffold.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene?
- Methodology : Utilize nucleophilic aromatic substitution (SNAr) or Ullmann coupling for introducing the benzyloxy group. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions. For example, similar brominated benzene derivatives (e.g., 4-bromo-2,6-difluorobenzonitrile) were synthesized via regioselective bromination .
- Key Considerations : Optimize reaction temperature and solvent polarity to avoid over-bromination. Monitor intermediates via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine substituents (chemical shifts typically range -110 to -130 ppm for aromatic fluorines) and NMR for the benzyloxy group (δ ~4.5-5.0 ppm for OCH) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry, as demonstrated for structurally related bromo-fluorobenzene derivatives with C–H⋯O and π-π interactions .
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., / doublet).
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) influence the electronic properties and reactivity of the benzene ring?
- Mechanistic Insight : Bromine and fluorine are meta-directing, deactivating groups. Computational studies (DFT) on similar compounds reveal reduced electron density at the ortho/para positions, favoring electrophilic substitution at the meta position relative to existing substituents .
- Experimental Validation : Compare reaction rates with analogs lacking fluorine (e.g., 4-bromobenzyl derivatives) to quantify electronic effects .
Q. What challenges arise in achieving regioselective functionalization of the benzene ring?
- Steric and Electronic Factors : Competing directing effects between bromine and fluorine can lead to mixed regioselectivity. For example, in 1-bromo-3,4-difluorobenzene derivatives, fluorines dominate due to higher electronegativity, directing substitution to the 5-position .
- Mitigation Strategies : Use protective groups (e.g., silyl ethers) for the benzyloxy moiety to simplify reaction pathways .
Q. How can computational methods predict the compound’s reactivity or intermolecular interactions?
- Approach : Perform DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model crystal packing, as seen in related structures with π-π stacking (centroid separation ~3.7 Å) .
- Validation : Correlate computational results with experimental data (e.g., XRD bond lengths and angles) .
Q. What intermolecular interactions dominate the crystal structure of this compound?
- Observations : In analogous bromo-fluorobenzene derivatives, C–H⋯O hydrogen bonds (2.5–3.0 Å) and weak aromatic stacking (interplanar angle <3°) stabilize the lattice .
- Implications : These interactions influence solubility and melting behavior, critical for purification via recrystallization.
Q. What are common side reactions during synthesis, and how can they be controlled?
- Side Products : Debromination or over-halogenation may occur under harsh conditions. For example, 4-bromo-2-fluorobenzyl bromide synthesis required strict temperature control to prevent Br elimination .
- Optimization : Use mild reagents (e.g., CuBr for bromination) and inert atmospheres to suppress radical pathways .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
